Enhanced Lipophilic Efficiency Potential Relative to the Des-Fluorophenyl Analog
The target compound exhibits a substantially higher computed XLogP3 (2.6) compared to the des-fluorophenyl analog 2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine (XLogP3 0.8) . This increase in lipophilicity (ΔXLogP3 = +1.8) is accompanied by a molecular weight increase of +94.09 g/mol (250.34 vs 156.25 g/mol) . The balanced shift in lipophilicity and size may enhance membrane permeability while maintaining ligand efficiency, as the XLogP3 value of 2.6 remains within the optimal range for oral bioavailability (1–5) .
| Evidence Dimension | Computed XLogP3 and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 2.6; MW 250.34 g/mol |
| Comparator Or Baseline | 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine: XLogP3 0.8; MW 156.25 g/mol |
| Quantified Difference | ΔXLogP3 = +1.8; ΔMW = +94.09 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0 method) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, which is critical for intracellular target engagement, while the moderate XLogP3 value avoids excessive lipophilicity that could lead to poor solubility and off-target binding.
- [1] PubChem Compound Summary for CID 112677187, 2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine. View Source
- [2] PubChem Compound Summary for CID 43559029, 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine. View Source
